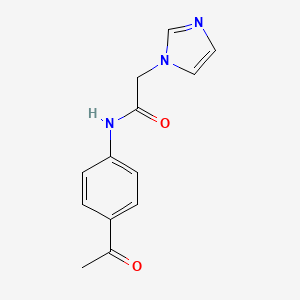

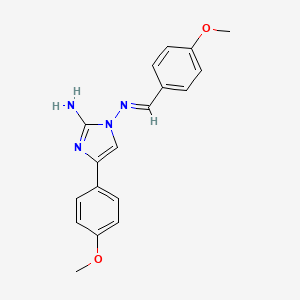

![molecular formula C17H28N4O3S B5586155 N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5586155.png)

N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves innovative methodologies to achieve desired structural features and biological activities. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds showed potent inhibitory activity against HMG-CoA reductase, indicating the versatility of methanesulfonamide derivatives in synthesis and potential therapeutic applications (Watanabe et al., 1997).

Molecular Structure Analysis

The study of molecular and supramolecular structures of methanesulfonamide derivatives reveals their complex interactions and potential for forming stable complexes with metals. For instance, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide demonstrated varied molecular conformations and intermolecular interactions, influencing their chemical behavior and potential applications (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in diverse chemical reactions, leading to the formation of complex structures with unique properties. The rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones highlights the reactivity and versatility of these compounds (Králová et al., 2019).

Physical Properties Analysis

The synthesis and characterization of organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including spectral (IR, NMR, and Mössbauer) data, provide insight into the physical properties of methanesulfonamide derivatives. These studies reveal the impact of molecular structure on the physical properties and stability of the compounds (Pettinari et al., 1995).

Chemical Properties Analysis

Exploring the chemical properties of methanesulfonamide derivatives uncovers their potential for creating novel compounds with desired functionalities. The development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the ability to fine-tune chemical reactivity and selectivity for specific synthetic applications (Kondo et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-11(2)13-9-21(10-14(13)19-25(4,23)24)17(22)16-12-7-5-6-8-15(12)20(3)18-16/h11,13-14,19H,5-10H2,1-4H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUKJLHOWVFFSM-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5586077.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5586085.png)

![(3aR*,6S*)-7-[(4-fluoropiperidin-1-yl)carbonyl]-2-(2-phenoxyethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5586092.png)

![N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine](/img/structure/B5586101.png)

![1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)

![2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B5586120.png)

![2-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5586145.png)

![N-(4-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586150.png)

![((3R*,4R*)-4-[(dimethylamino)methyl]-1-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)methyl]benzyl}pyrrolidin-3-yl)methanol](/img/structure/B5586171.png)